

Fmoc-Arg(Pmc)-OH molecular weight and chemical formula

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Compound of Interest

Compound Name: **Fmoc-Arg(Pmc)-OH**

Cat. No.: **B058595**

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Technical Data Summary for Fmoc-Arg(Pmc)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for N- α -Fmoc-N-g-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine, commonly known as **Fmoc-Arg(Pmc)-OH**. This derivative of L-arginine is a key reagent utilized in Fmoc solid-phase peptide synthesis.[1][2][3] The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group serves as a protecting group for the guanidino function of the arginine side chain. This protecting group is notable for its acid lability, allowing for its removal with trifluoroacetic acid (TFA) concurrently with the cleavage of the peptide from Wang or Rink amide resins.[1]

Physicochemical Properties

The fundamental physicochemical properties of **Fmoc-Arg(Pmc)-OH** are summarized below. These values are critical for accurate reagent measurement and reaction stoichiometry in peptide synthesis workflows.

Property	Value
Chemical Formula	$C_{35}H_{42}N_4O_7S$ [2][3][4][5]
Molecular Weight	662.8 g/mol [1][2][4][5]
CAS Number	119831-72-0[2][3][5][6]

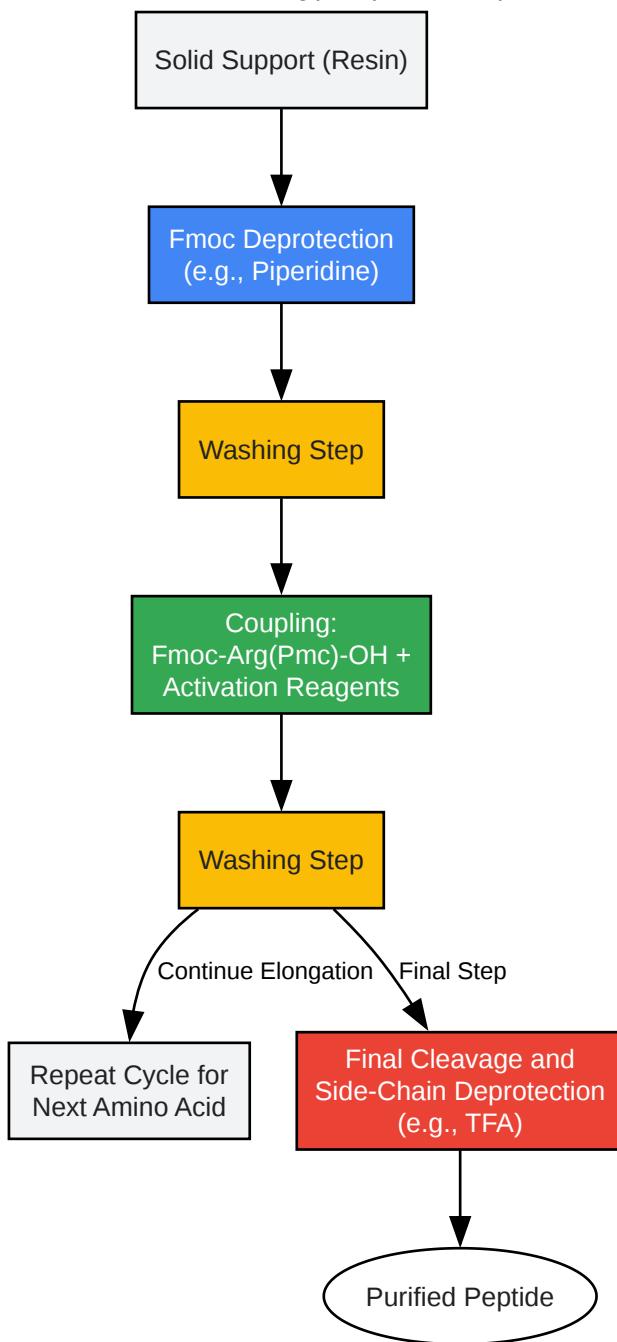
Experimental Context and Usage

Fmoc-Arg(Pmc)-OH is one of several sulfonyl-based protected arginine derivatives available for peptide synthesis. The selection of the protecting group is often dictated by the specific requirements of the peptide sequence and the desired deprotection strategy. The acid lability of the Pmc group is comparable to that of tert-butyl (tBu) based protecting groups.^[1] In terms of increasing acid lability, the common arginine side-chain protecting groups are generally ordered as follows: Tos < Mts < Mtr < Pmc < Pbf.^[1] When synthesizing peptides containing both arginine and tryptophan residues, it is often recommended to use **Fmoc-Arg(Pmc)-OH** in conjunction with Fmoc-Trp(Boc)-OH to mitigate potential side reactions.^[6]

Logical Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow for the incorporation of an **Fmoc-Arg(Pmc)-OH** residue during solid-phase peptide synthesis.

Workflow for Fmoc-Arg(Pmc)-OH Incorporation

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Caption: Logical workflow for incorporating **Fmoc-Arg(Pmc)-OH** in peptide synthesis.

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